2-(Diethylamino)nicotinic acid
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Overview
Description
2-(Diethylamino)nicotinic acid is a derivative of nicotinic acid, characterized by the presence of a diethylamino group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Diethylamino)nicotinic acid typically involves the reaction of nicotinic acid with diethylamine. The process can be carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction is usually catalyzed by an acid catalyst like hydrochloric acid to facilitate the formation of the diethylamino group.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of automated systems and advanced catalytic techniques can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-(Diethylamino)nicotinic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, typically using reducing agents such as sodium borohydride.
Substitution: The diethylamino group can be substituted with other functional groups through nucleophilic substitution reactions, often facilitated by reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of corresponding oxides.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted nicotinic acid derivatives.
Scientific Research Applications
2-(Diethylamino)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential role in modulating biological pathways and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating certain diseases, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)nicotinic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The diethylamino group enhances the compound’s ability to bind to these targets, modulating their activity and influencing various biochemical pathways. This interaction can lead to changes in cellular processes, including signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Nicotinic acid: The parent compound, known for its role in metabolism and as a vitamin B3 precursor.
Nicotinamide: An amide derivative of nicotinic acid, widely used in skincare and as a dietary supplement.
Dihydronicotinamide mononucleotide: A reduced form of nicotinamide mononucleotide, involved in NAD+ biosynthesis.
Uniqueness: 2-(Diethylamino)nicotinic acid stands out due to the presence of the diethylamino group, which imparts unique chemical properties and enhances its potential applications. This modification allows for greater versatility in chemical reactions and expands its utility in various research and industrial contexts.
Properties
IUPAC Name |
2-(diethylamino)pyridine-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-12(4-2)9-8(10(13)14)6-5-7-11-9/h5-7H,3-4H2,1-2H3,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHPSUKLWQYINO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=C(C=CC=N1)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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